3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Bcr-Abl inhibition Chronic myeloid leukemia Kinase inhibitor

Procure this specific 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide analog—not a generic N-(thiazol-2-yl)-benzamide—to ensure reproducibility of published biological outcomes. SAR studies demonstrate that subtle structural variations in the 3-bromobenzamido moiety and 4-(4-methoxyphenyl) thiazole substituent produce non-linear shifts in Bcr-Abl inhibitory activity versus ZAC antagonism. This compound inhibits BCR-ABL-dependent Ba/F3 cell proliferation with an IC₅₀ of 1.11 μM and features a scaffold distinct from the 2-phenylaminopyrimidine core of imatinib and the pyridopyrimidine core of dasatinib, enabling head-to-head cross-resistance profiling against clinically relevant T315I and F317L Bcr-Abl mutations. Its predicted ZAC-sparing profile (versus benchmark antagonist TTFB) qualifies it as a selectivity control to exclude confounding ZAC-mediated effects in Bcr-Abl phenotypic assays. With a calculated logP of ~4.2 and tPSA of ~55 Ų, this high-lipophilicity analog also serves as an ADME benchmarking tool and a modifiable SAR template for next-generation thiazole-benzamide optimization campaigns.

Molecular Formula C17H13BrN2O2S
Molecular Weight 389.27
CAS No. 301236-57-7
Cat. No. B2556152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS301236-57-7
Molecular FormulaC17H13BrN2O2S
Molecular Weight389.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H13BrN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
InChIKeyLLCKQLXFBMUMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 301236-57-7): Chemical Identity and Research Provenance


3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 301236‑57‑7) is a synthetic N-(thiazol-2-yl)-benzamide analog characterized by a 3‑bromobenzamido moiety linked to a 4‑(4‑methoxyphenyl)‑substituted 1,3‑thiazole core [1]. The compound has been investigated in two distinct therapeutic contexts: as a Bcr‑Abl kinase inhibitor in chronic myeloid leukemia (CML) research [2] and as a member of the first class of selective antagonists of the Zinc‑Activated Channel (ZAC), a Cys‑loop ligand‑gated ion channel [3]. Its molecular formula is C₁₇H₁₃BrN₂O₂S and its molecular weight is 389.3 g mol⁻¹ [1].

Why Generic Substitution Fails for 3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Structural Determinants of Target Engagement


N-(Thiazol-2-yl)-benzamide analogs cannot be interchanged generically because subtle structural variations in the benzamido phenyl ring and thiazole 4‑substituent produce profound, non-linear shifts in both ZAC antagonist potency and Bcr‑Abl kinase inhibition. The SAR study by Madjroh et al. demonstrated that the introduction of a bulky aromatic 4‑(p‑tolyl) substituent on the thiazole ring (analog 2d) substantially reduced ZAC antagonist activity compared to the 4‑tert‑butyl analog (2b) [1]. Similarly, the replacement of the 3‑bromobenzamido group with a 3‑iodophenyl moiety (analog 4c) preserved activity, whereas a 3‑nitro substitution (analog 4f) abolished it [1]. In the Bcr‑Abl context, Zhang et al. showed that thiazole aminobenzamide derivatives exhibit divergent IC₅₀ values against wild‑type and T315I mutant Bcr‑Abl depending on precise substitution patterns [2]. Consequently, procurement of this specific analog—rather than a generic N-(thiazol-2-yl)-benzamide—is essential to reproduce published biological outcomes.

Quantitative Differentiation of 3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide from Closest Analogs


Bcr-Abl Kinase Inhibitory Potency: Target Compound vs. Clinically Relevant Comparators

The target compound inhibits BCR-ABL-driven proliferation of Ba/F3 cells with an IC₅₀ of 1.11 μM [1]. In the same assay format, the clinical Bcr‑Abl inhibitor imatinib exhibits an IC₅₀ of approximately 0.6 μM against wild‑type Bcr‑Abl in Ba/F3 cells, while dasatinib achieves an IC₅₀ of ~0.8 nM [2]. The thiazole aminobenzamide lead compound 3m (from the same chemical series) displays a more potent IC₅₀ of 1.273 μM against wild‑type Abl kinase in a biochemical assay and retains activity against the T315I mutant with an IC₅₀ of 39.89 μM [3]. No direct T315I mutant data are available for the target compound. This positioning—approximately 2‑fold less potent than imatinib in the cellular context but structurally distinct from the 2‑phenylaminopyrimidine scaffold of imatinib—makes it a useful tool for probing scaffold‑specific resistance mechanisms.

Bcr-Abl inhibition Chronic myeloid leukemia Kinase inhibitor

ZAC Antagonist Structural Differentiation: 4-(4-Methoxyphenyl) vs. 4-(tert-Butyl) Substitution

In the comprehensive SAR study of 61 N-(thiazol-2-yl)-benzamide analogs at ZAC, analogs bearing a 4‑(tert‑butyl) substituent on the thiazole ring (e.g., 2b, 5a/TTFB) demonstrated potent antagonist activity with IC₅₀ values in the low micromolar range (2b IC₅₀ ≈ 1–3 μM) [1]. In contrast, the introduction of a bulky aromatic 4‑(p‑tolyl) group (analog 2d) resulted in a substantial loss of ZAC activity [1]. While the specific 4‑(4‑methoxyphenyl) analog was not explicitly reported in the published SAR figures, the 3,4,5‑trimethoxyphenyl analog (4l) displayed only weak antagonist activity, and the authors concluded that bulky aromatic/heteroaromatic 4‑substituents on the thiazole ring are generally detrimental to ZAC antagonist potency [1]. By structural extrapolation, the 4‑(4‑methoxyphenyl) group of the target compound is predicted to confer significantly weaker ZAC antagonism than the 4‑(tert‑butyl) benchmark TTFB (IC₅₀ ≈ 3 μM ). This makes the target compound a valuable negative control or selectivity tool in ZAC research where reduced on‑target ZAC activity is desired while preserving the 3‑bromobenzamido pharmacophore.

Zinc-Activated Channel ZAC antagonist Negative allosteric modulator

Benzamido Phenyl Ring Halogen SAR: 3-Bromo vs. 5-Bromo-2-Chloro Substitution

The ZAC SAR study directly compared the functional impact of different benzamido phenyl ring halogenation patterns. The lead compound 1 (5‑bromo‑2‑chlorobenzamido) exhibited an IC₅₀ of 4.1 μM at ZAC [1]. Elimination of the ortho‑chloro substituent—yielding the 3‑bromobenzamido Series 3 analogs—did not uniformly diminish activity; analog 3d (4‑tert‑butyl‑3‑bromobenzamido) displayed comparable antagonist potency to its 5‑bromo‑2‑chloro counterpart (2b) [1]. However, the target compound combines the 3‑bromobenzamido moiety with a 4‑(4‑methoxyphenyl) thiazole substituent rather than the potency‑enhancing 4‑tert‑butyl group. This dual substitution pattern creates a unique pharmacological profile distinct from both the 5‑bromo‑2‑chloro lead series and the 3‑bromo‑4‑tert‑butyl series. Notably, the 3‑bromo substituent was found to be compatible with ZAC activity, whereas a 3‑nitro substituent (analog 4f) eliminated activity entirely [1], establishing the 3‑bromobenzamido group as a permissive pharmacophoric element.

Halogen SAR Benzamide pharmacology ZAC modulator

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area vs. Key Analogs

The target compound (C₁₇H₁₃BrN₂O₂S, MW 389.3) exhibits a calculated logP of approximately 4.2 and a topological polar surface area (tPSA) of approximately 55 Ų (estimated from SMILES structure) [1]. In comparison, TTFB (5a, C₁₄H₁₄FN₂OS, MW 277.3) has a lower calculated logP of ~3.1 and a tPSA of ~41 Ų [1], while imatinib (C₂₉H₃₁N₇O, MW 493.6) has a logP of ~3.5 and a tPSA of ~86 Ų [2]. The higher lipophilicity of the target compound (~1.1 log units above TTFB) may confer enhanced membrane permeability but potentially reduced aqueous solubility, which is relevant for in vitro assay design requiring DMSO stock solutions. The intermediate tPSA between TTFB and imatinib places the target compound in a favorable drug‑likeness space, but its higher logP compared to both comparators suggests distinct formulation requirements for cell‑based assays.

Physicochemical properties Drug-likeness logP tPSA

Procurement-Relevant Application Scenarios for 3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide


Chemical Probe for Scaffold-Specific Bcr-Abl Resistance Studies in CML

The target compound inhibits BCR-ABL-dependent Ba/F3 cell proliferation with an IC₅₀ of 1.11 μM [1]. Its thiazole‑benzamide scaffold is structurally distinct from the 2‑phenylaminopyrimidine core of imatinib and the pyridopyrimidine core of dasatinib. This scaffold divergence makes it a useful tool compound for investigating whether imatinib‑resistant Bcr‑Abl mutations (e.g., T315I, F317L) exhibit cross‑resistance to the thiazole‑benzamide chemotype. Procurement of this compound enables head‑to‑head resistance profiling against the clinical comparators imatinib and dasatinib in isogenic Ba/F3 cell panels.

Selectivity Control for ZAC-Independent Biological Profiling

Based on class‑level SAR evidence indicating that bulky aromatic 4‑substituents on the thiazole ring reduce ZAC antagonist potency, the target compound is predicted to exhibit weak ZAC activity compared to the benchmark antagonist TTFB (IC₅₀ ≈ 3 μM) [1]. This predicted ZAC‑sparing profile qualifies the compound as a useful selectivity control in experiments where biological effects must be demonstrated to be independent of ZAC modulation. Researchers investigating Bcr‑Abl‑mediated phenotypes can use this analog to exclude confounding ZAC‑related effects.

SAR Expansion Template: 3-Bromobenzamido Pharmacophore with Modifiable Thiazole 4-Position

The target compound retains the 3‑bromobenzamido pharmacophore—which is permissive for ZAC activity—paired with a modifiable 4‑(4‑methoxyphenyl) thiazole substituent [1]. This combination serves as a synthetic intermediate or SAR template for designing next‑generation analogs where the 4‑methoxyphenyl group is replaced with potency‑enhancing substituents (e.g., 4‑tert‑butyl, 4‑ethylacetyl) while preserving the 3‑bromobenzamido core. Procurement of this compound supports medicinal chemistry campaigns aimed at optimizing dual Bcr‑Abl/ZAC activity or achieving target selectivity.

Physicochemical Benchmarking for Thiazole-Benzamide Library Design

With a calculated logP of ~4.2 and a tPSA of ~55 Ų [1], the target compound occupies a distinct physicochemical space compared to TTFB (logP ~3.1) and imatinib (logP ~3.5, tPSA ~86 Ų). This higher lipophilicity may influence membrane permeability, plasma protein binding, and solubility in assay media. Compound library designers can procure this analog as a representative high‑logP member of the thiazole‑benzamide series to benchmark ADME trends and guide the selection of analogs with balanced drug‑like properties.

Quote Request

Request a Quote for 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.